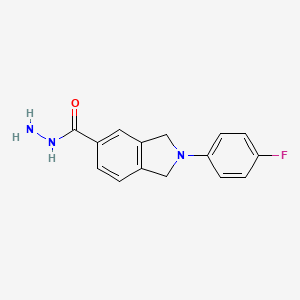
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole, also known as MNBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. MNBD is a derivative of 1,2,4-oxadiazole, a class of compounds with diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins and DNA fragmentation. This compound has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to scavenge free radicals and reduce oxidative stress in various cell lines. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This compound has been shown to protect neurons from oxidative stress and reduce the severity of neurological disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its easy synthesis method. However, this compound also has some limitations, including its potential toxicity and its limited availability in large quantities.
将来の方向性
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole has significant potential for future research in various fields, including medicinal chemistry, material science, and environmental science. Some future directions for this compound research include:
1. Developing this compound derivatives with improved antimicrobial and antitumor activity.
2. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
3. Developing this compound-based fluorescent probes for detecting other metal ions in aqueous solutions.
4. Studying the potential use of this compound as a sensor for detecting other environmental pollutants in water samples.
5. Studying the potential use of this compound as a neuroprotective agent for treating neurological disorders.
合成法
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole can be synthesized using various methods, including condensation reactions, cyclization reactions, and nitration reactions. One of the most common methods for synthesizing this compound is the reaction of 4-methoxyphenylhydrazine with 2-nitrobenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound.
科学的研究の応用
3-(4-methoxyphenyl)-5-(2-nitrobenzyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit significant antimicrobial and antitumor activity against various cancer cell lines. In material science, this compound has been used as a fluorescent probe for detecting metal ions in aqueous solutions. In environmental science, this compound has been used as a sensor for detecting nitroaromatic compounds in water samples.
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-13-8-6-11(7-9-13)16-17-15(23-18-16)10-12-4-2-3-5-14(12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKOMMAFLPRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)

![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)
![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)
![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)